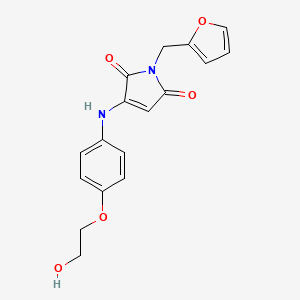

1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is a chemical compound that has potential applications in scientific research. It is a pyrrole derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Metal-Free Synthesis of Polysubstituted Pyrroles

Researchers have developed efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives. This process involves intermolecular cycloaddition, utilizing surfactants in aqueous medium to facilitate reactions under environmentally benign conditions. The method yields good to excellent outcomes, highlighting its significance in green chemistry (Amrendra Kumar et al., 2017).

Synthesis and Structural Characterization of Pyrrole Heterocyclic Systems

The structural versatility of pyrrole heterocyclic systems, including their bearing of amino acid units, showcases their potential in medicinal chemistry. These compounds serve as key intermediates for developing novel therapeutic agents, reflecting the diversity of pyrrole-based molecules in drug discovery (İ. Koca et al., 2014).

Novel Naphtho[2,3-b]furan-4,9-diones with Chromogenic Sensor Applications

Innovative base-promoted oxidative coupling methods have led to the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives. These compounds exhibit unique optical properties, making them suitable for developing sensitive chromogenic sensors. Such sensors have potential applications in environmental monitoring and diagnostics (Hongying Tang et al., 2017).

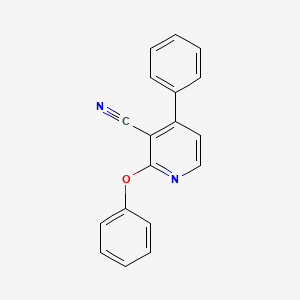

[3+3]-Cyclocondensation for Furo[2,3-b]pyridines Synthesis

The [3+3]-cyclocondensation approach is a novel synthetic route for furo[2,3-b]pyridines, offering a straightforward method to access these complex structures. These compounds have significant applications in the development of pharmaceuticals and agrochemicals, highlighting the importance of innovative synthetic strategies in heterocyclic chemistry (D. I. Antonov et al., 2021).

Photoinduced Oxidative Annulation for Polyheterocyclic Compounds

The photoinduced direct oxidative annulation technique facilitates the synthesis of highly functionalized polyheterocyclic compounds. This method, devoid of transition metals and oxidants, opens new avenues for creating complex molecular architectures with potential applications in material science and organic electronics (Jin Zhang et al., 2017).

properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[4-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-7-9-24-13-5-3-12(4-6-13)18-15-10-16(21)19(17(15)22)11-14-2-1-8-23-14/h1-6,8,10,18,20H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPFYCFAHBFWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2649561.png)

![(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2649570.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2649574.png)

![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2649578.png)